molecular formula C5H10ClN3O B12433212 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

Cat. No.: B12433212
M. Wt: 163.60 g/mol
InChI Key: OPAMVCCXSYMVJP-UHFFFAOYSA-N
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Description

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an amino group and an ethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring. The amino group is introduced through subsequent reactions with appropriate reagents. The hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylaminoantipyrine: A similar pyrazolone derivative with a methylamino group.

    3-Methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazolone compound with a phenyl group.

Uniqueness

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

4-amino-2-ethyl-1H-pyrazol-3-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-2-8-5(9)4(6)3-7-8;/h3,7H,2,6H2,1H3;1H

InChI Key

OPAMVCCXSYMVJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN1)N.Cl

Origin of Product

United States

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